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Compound of Interest

Compound Name: 4-(Difluoromethoxy)phenol

CAS No.: 87789-47-7

Cat. No.: B1586983

Get Quote

Executive Summary
4-(Difluoromethoxy)phenol (CAS 87789-47-7) is a specialized fluorinated building block

critical for medicinal chemistry programs focused on bioisosteric replacement.[1] It serves as a

lipophilic, metabolically stable surrogate for the phenol moiety, offering modulated H-bond

donor acidity and improved membrane permeability.

While commercially available, the supply chain for this compound is bifurcated between high-

cost catalog suppliers and variable-quality bulk manufacturers.[1] This guide provides a

technical roadmap for procuring, validating, and handling 4-(Difluoromethoxy)phenol,
ensuring data integrity in downstream biological assays.
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Key Parameter Specification

CAS Number
87789-47-7 (Primary), do not confuse with

10031-82-0

IUPAC Name 4-(Difluoromethoxy)phenol

Molecular Formula C₇H₆F₂O₂

Molecular Weight 160.12 g/mol

Primary Application Phenol Bioisostere, Scaffold Decoration

Storage Class Hygroscopic, Light Sensitive, Inert Atmosphere

Chemical Profile & Bioisosteric Significance
Structural Utility
In drug design, the 4-(difluoromethoxy) group acts as a "lipophilic phenol."[1] Unlike a standard

methoxy group (

), the difluoromethoxy group (

) is a weak hydrogen bond donor due to the polarization of the C-H bond by the fluorine atoms.
[1]

Acidity Modulation: The pKa of the remaining phenol hydroxyl is lowered by the electron-

withdrawing effect of the para-OCF2H group, altering receptor binding affinity.

Metabolic Stability: The

moiety blocks metabolic O-dealkylation more effectively than a standard methoxy group.[1]

Physical Properties[1][3]
Appearance: White to off-white crystalline solid or low-melting mass.[1]

Melting Point: Typically low (approx. 30–40 °C), often appearing as a supercooled liquid in

shipping containers.
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Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

Commercial Availability & Supply Chain
The supply landscape is dominated by specialized fluorochemistry vendors rather than general

catalog houses.

Validated Suppliers
Procurement should prioritize vendors with in-house fluorination capabilities to minimize batch-

to-batch variability.[1]

Supplier Tier Vendor Name Catalog # Typical Purity Lead Time

Primary

(Western)
Enamine ENAH0424ACE5 ≥95% 1-2 Weeks

Primary (Bulk) Watson Int. 87789-47-7 ≥98% 2-3 Weeks

Aggregator Sigma-Aldrich Market Select Variable Variable

Specialist Arctom BD-A247867 97% Stock Dependent

Procurement Strategy Diagram
The following workflow illustrates the decision logic for sourcing based on development stage

(Discovery vs. Process Development).

Requirement Definition Scale Needed?

< 10g (Discovery)SAR Screening

> 100g (Process)

Scale-up

Catalog Vendor
(Enamine/Sigma)

Bulk Specialist
(Watson/Custom)

In-House QC
(Mandatory)

Click to download full resolution via product page

Figure 1: Strategic sourcing workflow distinguishing between catalog procurement for discovery

and bulk sourcing for process development.
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Synthesis & Impurity Profiling
Understanding the synthesis allows researchers to anticipate specific impurities that may

interfere with biological assays or downstream chemistry.

Synthetic Route
The standard industrial route involves the difluoromethylation of hydroquinone.

[1]

Critical Impurities[1]
Unreacted Hydroquinone: Difficult to remove if <1% remains; acts as a redox-active impurity

(PAINS).

Bis-alkylation (1,4-Bis(difluoromethoxy)benzene): The major side product.[1] It is non-polar

and usually removed by chromatography, but trace amounts can affect gravimetric yield

calculations.

Regioisomers: Rare, but possible if starting material was impure.

Quality Assurance: A Self-Validating System
Do not rely solely on the Certificate of Analysis (CoA).[1] The following protocol acts as a self-

validating system to ensure compound identity and purity before use.

Validation Workflow
Visual Inspection: Check for liquefaction (sign of moisture absorption or impurities lowering

MP).

¹H-NMR (DMSO-d₆):

Look for the characteristic triplet of the

proton at

ppm (large
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coupling, typically ~74 Hz).[1]

Verify the integration of aromatic protons (4H) vs. the difluoromethyl proton (1H).

¹⁹F-NMR (Decoupled):

Essential for detecting the bis-difluoromethoxy impurity, which will show a distinct chemical

shift from the mono-substituted product.[1]
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(Check for single peak)

Impurity Check
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Figure 2: Quality Control Decision Tree for incoming raw material validation.

Handling & Stability
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Hygroscopicity: The phenolic hydroxyl group combined with the fluorinated ether makes the

compound prone to moisture uptake. Store in a desiccator.

Oxidation: Like all electron-rich phenols, it is susceptible to air oxidation over time.[1] Store

under Argon/Nitrogen at 2-8°C.

Safety: Treat as a toxic phenol. Avoid skin contact (transdermal absorption risk). No specific

SDS exists for this exact CAS in many databases; assume toxicity profile similar to 4-

(Trifluoromethoxy)phenol.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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